molecular formula C19H20Cl2N2O3S B2685058 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide CAS No. 941914-92-7

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B2685058
CAS No.: 941914-92-7
M. Wt: 427.34
InChI Key: ZXRFAPLRYBQEIP-UHFFFAOYSA-N
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Description

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with cyclopentyl, methyl, sulfamoyl, and dichlorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,3-dichloroaniline with benzoyl chloride under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base such as triethylamine.

    Cyclopentyl and Methyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
  • 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

Uniqueness

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and dichlorophenyl groups enhances its potential interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-23(14-5-2-3-6-14)27(25,26)15-11-9-13(10-12-15)19(24)22-17-8-4-7-16(20)18(17)21/h4,7-12,14H,2-3,5-6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRFAPLRYBQEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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